4-(Hydroxymethyl)-1-phenyl-2-azetidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(13)11(9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
LMMWAPYREPQIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxymethyl 1 Phenyl 2 Azetidinone and Its Analogues
Foundational Approaches to Azetidinone Ring Formation
The construction of the azetidinone core can be achieved through several fundamental cyclization strategies. These methods involve the formation of the critical amide bond within a four-membered ring system from linear precursors.
Cyclization Reactions of β-Amino Acids and Esters
One of the most direct conceptual routes to 2-azetidinones is the intramolecular cyclization of β-amino acids or their corresponding esters. This approach involves the formation of an amide bond between the amine and the carboxylic acid or ester functionality at the β-position. The reaction is typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate the intramolecular nucleophilic attack by the amino group. While conceptually straightforward, this method can be challenging due to the potential for polymerization and the inherent strain of the four-membered ring, often requiring specific activating agents and reaction conditions to achieve good yields.
Intramolecular Cyclization Protocols
Beyond the direct cyclization of β-amino acids, a broader range of intramolecular cyclization protocols has been developed for the synthesis of azetidinones. These methods often involve the formation of one of the ring's carbon-carbon or carbon-nitrogen bonds in the final ring-closing step. For instance, the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives has been explored. This strategy has proven to be a versatile route for preparing 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones. In some cases, the cyclization reaction is believed to proceed through planar enolate intermediates that possess dynamic chirality. It is important to note that for dipeptide precursors, the formation of a six-membered 2,5-diketopiperazine ring can be a competing and preferential reaction pathway. nih.gov
Another approach involves the intramolecular cyclization of diazosulfoxides, which has been utilized in the synthesis of 2,3-methylenecepham derivatives, showcasing the versatility of intramolecular cyclizations in creating complex, fused β-lactam systems. chemsynthesis.com
Electroreductive Intramolecular Cross-Coupling Methods
Electrochemistry offers a green and efficient alternative for the synthesis of β-lactams through intramolecular cyclization. d-nb.inforesearchgate.net This method typically involves the cathodic reduction of a linear precursor, such as a β-bromoamide, to initiate the ring-closing reaction. The process often utilizes an electrogenerated base (EGB) to deprotonate the amide, which then acts as a nucleophile to displace the halide in an intramolecular fashion, forming the azetidinone ring. d-nb.info
The diastereoselectivity of these reactions can be influenced by the reaction conditions, such as the solvent. For example, the electrochemical deprotonation of certain bromoamides can lead to the diastereoselective synthesis of β-lactams. The use of ionic liquids as solvents has been shown to favor the formation of cis β-lactams. d-nb.info The mechanism of these electrochemical cyclizations can be complex and is still a subject of study, with the stereochemical outcome not always being predictable. d-nb.info
Asymmetric and Stereoselective Syntheses of Azetidinones
The biological activity of many β-lactam compounds is highly dependent on their stereochemistry. Consequently, the development of asymmetric and stereoselective methods for the synthesis of azetidinones is of paramount importance.
Staudinger Reaction (Ketene-Imine Cycloaddition) and its Asymmetric Variants
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as one of the most general and widely utilized methods for the synthesis of 2-azetidinones since its discovery in 1907. nih.govmdpi.comnih.gov This reaction is mechanistically complex but offers a convergent and often stereocontrolled route to the β-lactam ring. mdpi.comnih.gov The generally accepted mechanism involves a two-step process: a nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, followed by a conrotatory ring closure to yield the final azetidinone product. mdpi.comnih.gov
The versatility of the Staudinger reaction is enhanced by the ability to generate ketenes in situ from various precursors, such as acyl chlorides in the presence of a tertiary amine. mdpi.com Asymmetric variants of the Staudinger reaction have been developed to control the stereochemistry of the newly formed chiral centers. These variants often employ chiral auxiliaries, chiral catalysts, or chiral reactants. For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be effective enantioselective catalysts for the Staudinger β-lactam synthesis, coupling a range of ketenes with various imines to produce β-lactams with high stereoselection and yield. acs.org
| Reactant 1 (Ketene Source) | Reactant 2 (Imine) | Catalyst/Auxiliary | Product Stereochemistry | Yield (%) |
| Phenylacetyl Chloride | N-Benzylideneaniline | Triethylamine (B128534) | cis/trans mixture | Varies |
| Acetoxyacetyl Chloride | Chiral Imine from D-mannitol | Triethylamine | cis | 90-95 (after hydrolysis) mdpi.com |
| Methylphenylketene | N-Tosylbenzaldimine | Planar-chiral PPY derivative | High enantioselectivity | Good acs.org |
Influence of Reactant Stereochemistry (Chiral Imines, Chiral Ketenes)
The stereochemical outcome of the Staudinger reaction is significantly influenced by the stereochemistry of the reactants, particularly when chiral imines or chiral ketenes are employed. The use of chiral auxiliaries on either the imine or the ketene can effectively direct the stereochemical course of the cycloaddition.
The reaction of a chiral imine, for instance, one derived from D-glyceraldehyde, with a ketene can lead to the formation of almost exclusively one of the four possible diastereomers. researchgate.net This high degree of stereocontrol is attributed to the facial selectivity of the initial nucleophilic attack of the imine on the ketene, which is governed by the existing stereocenter in the imine. The subsequent conrotatory ring closure of the resulting zwitterionic intermediate then determines the relative stereochemistry of the substituents on the β-lactam ring. researchgate.net
Similarly, the use of chiral ketenes, often generated from chiral carboxylic acid derivatives, can also induce asymmetry in the final product. The stereoselectivity in these cases arises from the preferential attack of the imine on one of the two diastereotopic faces of the ketene.
The geometry of the imine also plays a crucial role in determining the cis/trans selectivity of the resulting β-lactam. As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines predominantly form trans-β-lactams. mdpi.com However, this outcome can be complicated by the potential for isomerization of the imine or the zwitterionic intermediate under the reaction conditions, which can affect the final diastereomeric ratio. mdpi.comnih.gov The electronic nature of the substituents on both the ketene and the imine can also impact the rate of ring closure versus the rate of isomerization, thereby influencing the stereochemical outcome. nih.gov
| Chiral Reactant | Achiral Reactant | Key Stereochemical Feature | Major Product Diastereomer |
| Chiral Imine (from D-glucose) | Acetoxyketene | High diastereoselectivity from sugar moiety | cis-(3S, 4R) nih.gov |
| Chiral Imine (from D-glyceraldehyde) | Various Ketenes | High diastereoselectivity | Predominantly one diastereomer researchgate.net |
| Achiral Imine | Chiral Ketene | Facial selectivity of imine attack | Enantioenriched β-lactam |
Diastereoselective Control in [2+2] Cycloadditions
The Staudinger ketene-imine cycloaddition remains the most versatile method for constructing the 2-azetidinone ring. mdpi.comderpharmachemica.com This formal [2+2] cycloaddition involves the reaction of a ketene with an imine to form the β-lactam. The diastereoselectivity of this reaction—the relative configuration at the C3 and C4 positions—is highly dependent on the reaction conditions and the nature of the substrates.
The mechanism is generally accepted to proceed through a two-step pathway involving a zwitterionic intermediate. The initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon forms this intermediate. Subsequent conrotatory ring closure then forms the C3-C4 bond, establishing the final stereochemistry. The stereochemical outcome is often a result of kinetic versus thermodynamic control.
Low Temperatures: Reactions carried out at low temperatures (e.g., -78 °C) often favor the formation of the cis-β-lactam, which is the kinetically controlled product. For example, the reaction of certain imines with benzyloxyacetyl chloride in the presence of triethylamine at -78 °C yields cis-3-benzyloxy-2-azetidinones with high stereoselectivity. mdpi.com
High Temperatures: Conversely, performing the cycloaddition at higher temperatures (e.g., refluxing toluene (B28343) at 110 °C) typically leads to the thermodynamically more stable trans-β-lactam as the major product. mdpi.com This is often attributed to the equilibration of the zwitterionic intermediate before ring closure.
The choice of base and solvent can also influence the diastereomeric ratio. For instance, the microwave-induced reaction of diarylimines with phenylthioacetyl chloride in the presence of N-methylmorpholine (NMM) has been shown to produce trans-β-lactams with complete diastereoselectivity. mdpi.com
| Ketene Precursor | Imine | Base | Temperature | Major Diastereomer | Reference |
| Benzyloxyacetyl chloride | N-propargyl imine | Et₃N | -78 °C to rt | cis | mdpi.com |
| 2-Acetoxyacetyl chloride | Substituted imines | Et₃N | 100 °C | trans | mdpi.com |
| Phenylthioacetyl chloride | Diarylimines | NMM | Microwave | trans | mdpi.com |
Catalytic Asymmetric Cycloadditions (e.g., Organocatalysis, Metal Catalysis)
Achieving enantioselectivity in the synthesis of β-lactams is crucial for their application as chiral building blocks and therapeutic agents. Catalytic asymmetric cycloadditions provide an efficient route to enantiomerically enriched azetidinones.
Organocatalysis: Chiral organocatalysts, such as Brønsted acids, have been employed to control the enantioselectivity of cycloadditions. For example, chiral phosphoric acids (CPAs) can activate imines towards nucleophilic attack by forming a chiral ion pair, thereby creating a stereochemically defined environment for the subsequent reaction with a ketene. This strategy has been successfully applied in the asymmetric synthesis of various heterocyclic compounds. mdpi.com In the context of azetidinone synthesis, one-pot procedures involving the organocatalytic generation of imines from primary amines followed by in-situ cycloaddition have been developed, yielding cis-β-lactams under mild conditions. mdpi.com
Metal Catalysis: Chiral metal complexes, particularly those involving Lewis acids, are effective catalysts for asymmetric 1,3-dipolar cycloadditions to form five-membered rings, and the principles can be extended to four-membered ring synthesis. nih.govresearchgate.net In the synthesis of azetidines, visible-light-mediated intermolecular [2+2] photocycloadditions using iridium photocatalysts have emerged as a powerful method. nih.govchemrxiv.org This approach relies on triplet energy transfer to generate an excited state of an oxime or imine, which then undergoes cycloaddition with an alkene. While this method is highly effective for azetidines, its application to the direct synthesis of azetidinones is an area of ongoing research. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another strategy, where an α-oxo gold carbene intermediate undergoes intramolecular N-H insertion to form chiral azetidin-3-ones. nih.gov
| Catalyst Type | Reaction | Key Feature | Reference |
| Chiral Phosphoric Acid (Organocatalyst) | Imine generation + Cycloaddition | In-situ generation of chiral iminium intermediate | mdpi.commdpi.com |
| Iridium Photocatalyst (Metal Catalyst) | Aza Paternò-Büchi Reaction | Triplet energy transfer to promote [2+2] cycloaddition | nih.govchemrxiv.org |
| Gold Catalyst (Metal Catalyst) | Oxidative Cyclization | Intramolecular N-H insertion of an α-oxo gold carbene | nih.gov |
Other Stereocontrolled Annulation Strategies
Beyond the direct [2+2] cycloaddition, other ring-forming strategies, known as annulations, provide alternative pathways to the azetidinone core.
[3+1] Annulation Approaches
While less common than [2+2] strategies, [3+1] annulation approaches offer a conceptually different method for constructing the azetidinone ring. This method involves the combination of a three-atom component with a single-atom fragment. For example, a metalated α,β-unsaturated amide could serve as the three-atom synthon, reacting with a one-carbon electrophile. Stereocontrol in such reactions would depend on the use of chiral auxiliaries or catalysts to direct the approach of the electrophile. This strategy is more established for other heterocyclic systems but remains an underexplored avenue for the stereocontrolled synthesis of 2-azetidinones. mdpi.com
[4+2] Cycloaddition Approaches
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings with excellent stereocontrol. nih.gov Its application to the synthesis of four-membered azetidinone rings is necessarily indirect, involving a multi-step sequence where the [4+2] reaction establishes key stereocenters in a precursor molecule. For instance, a chiral ortho-quinone methide, generated in situ, can undergo an intramolecular [4+2] cycloaddition with a tethered dienophile. mpg.de The resulting polycyclic framework, containing a six-membered ring with defined stereochemistry, could then be elaborated through subsequent ring contraction or cleavage and re-cyclization steps to yield a stereochemically pure azetidinone. While not a direct annulation to form the β-lactam, this strategy leverages the high stereoselectivity of the Diels-Alder reaction to install chirality that is later transferred to the azetidinone core. mdpi.com
Advanced Reaction Mechanisms and Pathways in Azetidinone Synthesis
Understanding the reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. The cycloaddition pathways leading to azetidinones have been the subject of considerable theoretical and experimental investigation.
Concerted Suprafacial Mechanisms in Cycloadditions
According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition proceeding through a concerted, suprafacial-suprafacial ([π2s + π2s]) pathway is symmetry-forbidden. However, a concerted suprafacial-antarafacial ([π2s + π2a]) pathway is symmetry-allowed. mdpi.com The geometric constraints of forcing one of the components to react on its opposite faces (antarafacial) make this pathway highly demanding and generally unfavorable for simple alkenes.
In the case of the ketene-imine cycloaddition, the mechanism is still debated. While the stepwise zwitterionic mechanism is widely accepted and explains many stereochemical outcomes, some theoretical studies support the possibility of a concerted pathway. mdpi.comresearchgate.net The involvement of the ketene's p-orbital perpendicular to the C=C=O plane allows for a less constrained geometry that could accommodate a concerted [π2s + π2a] transition state. This concerted mechanism would imply that the stereochemistry of the reactants directly dictates the stereochemistry of the product in a single, concerted step, offering a high degree of stereospecificity. mdpi.com
Ylide-Type Mechanisms (e.g., Aziridinium (B1262131) Ylides)
The synthesis of azetidinone rings and their analogues through ylide-type mechanisms, particularly involving aziridinium ylides, represents a sophisticated approach to constructing these strained four-membered heterocycles. Aziridinium ylides are versatile intermediates that can be generated from the reaction of aziridines with metal carbenes. researchgate.netnih.govnih.govdntb.gov.ua These reactive species can undergo a variety of transformations, including ring expansion, which can be harnessed for the synthesis of substituted azetidines and, by extension, azetidinones. researchgate.netnih.govnih.govdntb.gov.ua
The general mechanism involves the nucleophilic attack of the nitrogen atom of an aziridine (B145994) onto a metal-carbene complex, typically generated from a diazo compound in the presence of a rhodium or copper catalyst. This forms a transient aziridinium ylide. nih.gov The fate of this ylide is dependent on its structure and the reaction conditions. For the formation of azetidine (B1206935) derivatives, a cdnsciencepub.comcdnsciencepub.com-Stevens rearrangement or a cdnsciencepub.comingentaconnect.com-sigmatropic rearrangement can occur. nih.govnih.gov In the context of synthesizing 4-(hydroxymethyl)-1-phenyl-2-azetidinone analogues, a strategy could involve the use of a suitably substituted aziridine precursor that, upon ylide formation and rearrangement, yields the desired azetidinone skeleton.
Mechanistic studies and DFT computations have indicated that the reaction of bicyclic aziridines with rhodium-bound vinyl carbenes proceeds through the formation of a vinyl aziridinium ylide. researchgate.netnih.govnih.govdntb.gov.ua This intermediate can then undergo a pseudo- cdnsciencepub.comnih.gov-sigmatropic rearrangement to furnish dehydropiperidines. researchgate.netnih.govnih.govdntb.gov.ua While this specific outcome leads to a six-membered ring, the principle of aziridinium ylide-mediated ring expansion is a key concept. By carefully designing the aziridine and carbene precursors, it is conceivable to direct the rearrangement towards the formation of a four-membered azetidinone ring. The choice of catalyst and the electronic nature of the substituents on both the aziridine and the carbene precursor can influence the reaction pathway, potentially favoring the formation of azetidines over other products. chemrxiv.org
N-Acyliminium Intermediates in Ring Expansion
The use of N-acyliminium intermediates provides a powerful method for the ring expansion of β-lactams (2-azetidinones) to yield larger ring systems, such as γ-lactams (pyrrolidinones). This strategy is particularly relevant for the synthesis of functionalized analogues of this compound. A notable example is the diastereoselective synthesis of highly functionalized γ-lactams starting from 4-(1-bromoalkyl)-2-azetidinones. nih.govresearchgate.net
The mechanism of this ring expansion involves the formation of a carbenium ion through the dissociation of a bromide ion from the 4-(1-bromoalkyl) substituent of the azetidinone in a polar solvent. nih.govresearchgate.net This carbenium ion then undergoes a ring expansion to form an N-acyliminium ion. This intermediate is susceptible to nucleophilic attack by a variety of nucleophiles, including oxygen, nitrogen, and carbon nucleophiles. nih.govresearchgate.net This allows for the introduction of diverse functional groups at the 5-position of the resulting γ-lactam. For instance, a variety of 5-hydroxy-, 5-alkoxy, 5-cyano-, 5-allylamino-, and 5-azido-4,4-dimethyl-2-pyrrolidinones have been synthesized using this methodology. nih.govresearchgate.net
The choice of solvent plays a critical role in the efficiency of this reaction. For example, when the reaction is carried out in dimethyl sulfoxide (B87167) (DMSO), dehydrobromination of the starting 4-(1-bromoalkyl)-2-azetidinone can be a significant side reaction. nih.govresearchgate.net However, using a solvent like tetrahydrofuran (B95107) (THF) generally suppresses this side reaction, leading to higher yields of the desired γ-lactam. nih.govresearchgate.net The substituents on the starting azetidinone also influence the diastereoselectivity of the ring expansion and the extent of dehydrobromination. nih.govresearchgate.net Another approach to functionalized γ-lactams involves the reaction of 2-azetidinone-tethered iminophosphoranes, which proceeds through a ring expansion involving the cleavage of the N1-C2 bond of the β-lactam. nih.gov
Free-Radical Mediated Processes
Free-radical mediated processes offer an alternative and powerful approach to the synthesis of azetidinones and their analogues, often proceeding under mild conditions and with good functional group tolerance. One such strategy involves the intramolecular free-radical cyclization of N-substituted azetidinones. For instance, the synthesis of strained tricyclic azetidinones has been achieved through a tributyltin hydride/AIBN mediated chain reaction. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This method has been used to create both benzo carbapenems and benzo carbacephems, with the stability of the products depending on the ring size formed during the cyclization. cdnsciencepub.comcdnsciencepub.comingentaconnect.com
Another innovative approach is the anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov This copper-catalyzed photoinduced reaction allows for the smooth cyclization of a range of ynamides to the corresponding azetidines with excellent control over the regioselectivity. nih.gov The resulting functionalized azetidines can serve as versatile building blocks for further transformations into azetidinone derivatives. This method is particularly noteworthy for its ability to construct the four-membered ring through a previously considered unfavorable cyclization pathway. nih.gov
Furthermore, radical cyclization has been employed in the synthesis of various lactams. For example, a two-step radical-based approach to γ-lactams has been reported, starting from epoxides, N-allylic silylacetamides, and TEMPO. beilstein-journals.org This sequence involves a tandem nucleophilic substitution/Brook rearrangement/single electron transfer-induced radical oxygenation, followed by a 5-exo-trig radical cyclization. beilstein-journals.org While this example leads to a five-membered ring, the underlying principles of radical-mediated cyclization are applicable to the synthesis of four-membered azetidinone rings with appropriate precursor design.
Computational Probing of Reaction Pathways (e.g., DFT Calculations)
Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating the mechanisms and predicting the outcomes of chemical reactions, including the synthesis of β-lactams. These theoretical studies provide valuable insights into reaction pathways, transition state geometries, and the factors governing stereoselectivity. For instance, DFT calculations have been employed to investigate the mechanism of the Staudinger reaction, a classic method for β-lactam synthesis, revealing the energetic profiles of different pathways and explaining the observed stereochemical outcomes. bohrium.comrsc.org
In the context of the Staudinger reaction, computational studies have explored both the "ketene-first" and "imine-first" mechanisms. rsc.org These studies can help to understand how factors such as the nature of the substituents on the imine and ketene, as well as the choice of catalyst, can influence the reaction pathway and the cis/trans selectivity of the resulting β-lactam. rsc.org For example, DFT calculations have shown that changing the N-protecting group in the imine fragment can switch the stereoselectivity of the PPY-catalyzed Staudinger reaction. rsc.org
Furthermore, computational studies have been instrumental in understanding the reactivity of intermediates such as aziridinium ylides. nih.govnih.govdntb.gov.uanih.govchemrxiv.org DFT calculations have been used to model the ring expansion of aziridines, providing support for proposed mechanisms and explaining the observed product distributions. nih.govnih.govdntb.gov.uanih.govchemrxiv.org These computational models can predict the relative energy barriers for different rearrangement pathways, such as the cdnsciencepub.comcdnsciencepub.com-Stevens rearrangement versus cheletropic extrusion, thus guiding the experimental design for the synthesis of desired heterocyclic products like azetidinones. nih.gov The thermochemistry of bicyclic lactams has also been investigated using high-level ab initio methods to estimate the magnitudes of amide resonance and ring strain. acs.org
Post-Cyclization Modifications and Functionalization Strategies
Hydroxymethyl Group Transformations (e.g., Esterification)
The hydroxymethyl group at the C4 position of this compound is a versatile functional handle that allows for a wide range of post-cyclization modifications. One of the most common and useful transformations is esterification. This reaction not only allows for the introduction of various acyl groups, which can modulate the biological activity and physicochemical properties of the molecule, but it can also be employed as a strategy for the resolution of racemic mixtures.
For example, in the synthesis of β-lactams bearing a hydroxymethyl group, enzymatic or chemical esterification with a chiral acid can be used to separate enantiomers. The resulting diastereomeric esters can often be separated by chromatography, followed by hydrolysis to afford the enantiomerically pure alcohols. This approach highlights the importance of the hydroxymethyl group as a key site for introducing chirality or for resolving existing chiral centers in the molecule.
Beyond esterification, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other derivatives. The aldehyde can undergo reactions such as Wittig olefination or reductive amination, while the carboxylic acid can be converted to amides, esters, or other acid derivatives. These transformations significantly expand the chemical space accessible from the initial 4-(hydroxymethyl)-2-azetidinone scaffold.
Functionalization of the Azetidinone Ring
The azetidinone ring itself is amenable to a variety of functionalization strategies, allowing for the synthesis of a diverse library of analogues. The reactivity of the β-lactam ring is largely dictated by its ring strain, which makes the amide bond susceptible to cleavage by nucleophiles. globalresearchonline.net However, under controlled conditions, selective functionalization at different positions of the ring can be achieved.
The nitrogen atom of the β-lactam can be a site for functionalization, particularly if the initial synthesis yields an N-unsubstituted or N-deprotectable azetidinone. N-alkylation or N-acylation can be used to introduce a wide range of substituents, which can have a profound impact on the molecule's properties.
The C4 position of the azetidinone ring is another key site for modification. For instance, base-promoted epimerization of cis-4-formyl-2-azetidinones to their trans isomers has been reported. nih.gov This type of stereochemical inversion can be crucial for accessing different diastereomers with potentially distinct biological activities. Additionally, the C4 substituent can be modified through various organic transformations, provided they are compatible with the β-lactam ring. Palladium-catalyzed cross-coupling reactions, for example, could be employed if a suitable handle, such as a halide, is present at the C4 position. The development of methods for the C-H functionalization of azetidines also opens up new avenues for the direct introduction of functional groups onto the ring. rsc.org
Below is a table summarizing some of the key functionalization strategies for the azetidinone ring and the hydroxymethyl group:
| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |
| C4-Hydroxymethyl | Esterification | Acyl chloride, base | Ester | N/A |
| C4-Hydroxymethyl | Oxidation | PCC, PDC, Swern, etc. | Aldehyde, Carboxylic acid | N/A |
| N1 | Alkylation/Acylation | Alkyl halide/Acyl chloride, base | N-substituted azetidinone | researchgate.net |
| C4 | Epimerization | Base (e.g., aq. dimethylamine, Na2CO3) | Trans-isomer | nih.gov |
| Ring | Ring Expansion | Lewis acids, nucleophiles | γ-lactams, other heterocycles | nih.govresearchgate.net |
Derivatization and Structural Manipulation of Azetidinone Scaffolds
Ring Expansion and Contraction Reactions of Azetidinones
Beyond substitutions on the ring itself, the azetidinone scaffold can undergo more profound structural changes through ring expansion and contraction reactions. These transformations can lead to the formation of other important heterocyclic systems.
Photochemical reactions can induce significant rearrangements in molecular structures. In the context of azetidinones, photochemical irradiation can lead to the cleavage of the four-membered ring. Depending on the substitution pattern and the reaction conditions, this can result in the formation of various products, including pyrroles. This transformation often proceeds through a diradical intermediate formed upon photoexcitation. The subsequent rearrangement of this intermediate can lead to the formation of a five-membered pyrrole (B145914) ring. researchgate.netnottingham.ac.uk While specific studies on the photochemical rearrangement of 4-(hydroxymethyl)-1-phenyl-2-azetidinone to a pyrrole were not identified, the general reactivity of azetidinones under photochemical conditions suggests this as a potential synthetic route to novel pyrrole derivatives. chemrxiv.orgbaranlab.org
The conversion of β-lactams (azetidinones) to γ-lactams (pyrrolidinones) is a well-established ring expansion reaction. This transformation can be achieved through various methods, often involving the formation of an N-acyliminium ion intermediate. For example, starting from a 4-(1-bromoalkyl)-2-azetidinone, the dissociation of the bromide in a polar solvent can generate a carbocation, which then undergoes a ring expansion to form an N-acyliminium ion. This reactive intermediate can then be trapped by a nucleophile to yield a functionalized γ-lactam. nih.gov The diastereoselectivity of this process is often high, allowing for the controlled synthesis of specific stereoisomers. nih.govresearchgate.net
The following table outlines a general scheme for this diastereoselective ring expansion:
| Starting Material | Key Intermediate | Product | Stereochemical Outcome |
| 4-(1-Bromoalkyl)-2-azetidinone | N-Acyliminium Ion | 5-Substituted-γ-lactam | Diastereoselective |
This methodology provides a powerful tool for converting readily available β-lactams into more complex and often biologically active γ-lactam structures.
One-Carbon Ring Expansion from Aziridines to Azetidines
The synthesis of the azetidinone core itself can be achieved through various methods, including the innovative one-carbon ring expansion of aziridines. This strategy has emerged as a powerful tool for the construction of the four-membered azetidine (B1206935) ring from readily available three-membered aziridine (B145994) precursors. While direct synthesis of this compound via this method is not extensively documented in publicly available literature, the principles of this synthetic strategy are well-established.
This transformation can be accomplished through a nih.govnih.gov-Stevens rearrangement, which involves the formation of an ammonium (B1175870) ylide followed by a concerted rearrangement to yield the ring-expanded product. Biocatalytic approaches, utilizing engineered enzymes such as 'carbene transferases' derived from cytochrome P450, have shown remarkable efficiency and enantioselectivity in this type of transformation. nih.gov The key challenge in such reactions is to control the stereochemistry and to suppress competing reaction pathways, such as the cheletropic extrusion of olefins from the intermediate aziridinium (B1262131) ylide. nih.gov
A hypothetical biocatalytic one-carbon ring expansion to form a precursor to this compound is depicted below:
| Starting Material | Reagent/Catalyst | Product | Key Transformation |
| 2-Formyl-1-phenylaziridine | Diazoacetate, Engineered Cytochrome P450 | Methyl 2-oxo-1-phenylazetidine-4-carboxylate | One-carbon ring expansion |
Domino C-N Coupling/Ring Expansion Cascades
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. In the context of azetidinone chemistry, domino C-N coupling and ring expansion cascades can be employed to construct more elaborate heterocyclic systems.
For instance, rhodium-catalyzed ring expansion of azetidines has been developed to synthesize 4-aryl-4,5-dihydropyrrole-3-carboxylates. nih.gov This process involves a domino sequence of conjugate addition of an aryl boronic acid followed by an N-directed α-C(sp³)–H activation. While this example illustrates the expansion of an azetidine to a five-membered pyrrolidine (B122466), similar principles could be envisioned for the modification of the azetidinone scaffold, potentially leading to novel fused heterocyclic systems. The application of such a domino reaction to this compound would likely require initial modification of the hydroxymethyl group to a functionality suitable for the desired cascade.
Synthesis of Spiro-Fused Azetidinone Derivatives
The construction of spirocyclic systems, where two rings share a single atom, is a significant area of synthetic chemistry, as these motifs are found in numerous natural products and pharmacologically active compounds. The azetidinone scaffold can serve as a core for the synthesis of spiro-fused derivatives.
A common and powerful method for the synthesis of β-lactams is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. This reaction can be adapted to create spiro-fused azetidinones. For example, the hydroxymethyl group of this compound could be oxidized to an aldehyde. This 4-formyl-1-phenyl-2-azetidinone could then be converted into an exocyclic imine. Subsequent reaction of this imine with a suitable ketene would yield a spiro-fused β-lactam.
The following table outlines a representative, though hypothetical, reaction scheme for the synthesis of a spiro-fused azetidinone derivative from this compound.
| Intermediate | Reagent | Product | Reaction Type |
| 4-Formyl-1-phenyl-2-azetidinone | Aniline | 1-Phenyl-4-(phenyliminomethyl)azetidin-2-one | Imine formation |
| 1-Phenyl-4-(phenyliminomethyl)azetidin-2-one | Methoxyacetyl chloride, Triethylamine (B128534) | 3-Methoxy-1-phenyl-5-(1-phenyl-2-oxoazetidin-4-yl)-1,5-diazaspiro[3.4]octan-2-one | Staudinger [2+2] cycloaddition |
This table illustrates a plausible synthetic route. Specific yields and reaction conditions would require experimental validation.
The synthesis of spiro-fused azetidinones often contends with challenges of stereocontrol at the newly formed stereocenters. The diastereoselectivity of the Staudinger reaction can be influenced by factors such as the nature of the reactants, the solvent, and the temperature.
Pharmacological and Biochemical Investigations of Azetidinone Based Compounds Mechanistic and Target Oriented Studies
Enzyme Inhibition Mechanisms of Azetidinone Derivatives
Inhibition of Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Biosynthesis
The archetypal activity of the 2-azetidinone ring is its ability to inhibit bacterial Penicillin-Binding Proteins (PBPs). researchgate.net PBPs are a group of bacterial enzymes, primarily transpeptidases, that catalyze the final steps of peptidoglycan biosynthesis, the essential mesh-like polymer that forms the bacterial cell wall. researchgate.net The mechanism of inhibition is a classic example of covalent, mechanism-based inactivation.
The strained β-lactam ring mimics the D-Ala-D-Ala terminal of the peptidoglycan precursor strands. The active site of a PBP contains a critical serine residue which, in the normal catalytic process, attacks the carbonyl carbon of the D-Ala-D-Ala moiety to form a transient acyl-enzyme intermediate. However, when a β-lactam compound enters the active site, the highly reactive carbonyl group of the azetidinone ring is attacked by the same serine residue. This nucleophilic attack leads to the irreversible opening of the ring and the formation of a stable, long-lived covalent acyl-enzyme complex. This process effectively sequesters the enzyme, preventing it from carrying out the necessary cross-linking of peptidoglycan strands. The resulting disruption of cell wall integrity leads to cell lysis and bacterial death.
Serine Protease Inhibition (e.g., Human Tryptase, Chymase, Thrombin, Leukocyte Elastase, Human Cytomegalovirus Protease)
The same chemical reactivity that makes azetidinones effective against bacterial PBPs also allows them to target a broad range of mammalian serine proteases, which similarly rely on an active-site serine for catalysis. ekb.eg Azetidinone derivatives have been successfully developed as potent inhibitors of several clinically relevant human serine proteases, including human leukocyte elastase (HLE), cathepsin G, thrombin, tryptase, and chymase. nih.govnih.gov
The inhibitory mechanism involves the acylation of the active site serine by the β-lactam ring, forming a covalent acyl-enzyme intermediate. nih.gov For some serine proteases, this intermediate is relatively stable, leading to effective time-dependent inhibition. Research suggests that the stability of this complex may be enhanced by a "double hit" mechanism, where after the initial acylation of the serine, a secondary reaction occurs, possibly the alkylation of the active-site histidine by another part of the inhibitor molecule. nih.gov This dual covalent modification results in a very stable, essentially irreversible inactivation of the enzyme. The versatility of the azetidinone scaffold allows for substitutions that can confer selectivity for different proteases, enabling the design of targeted therapeutic agents for various inflammatory and cardiovascular diseases. benthamdirect.com
Histone Deacetylase (HDAC) Isoform Selectivity (e.g., HDAC6, HDAC8)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.gov Unlike serine proteases, classical HDACs are zinc-dependent metalloenzymes. Nevertheless, the 2-azetidinone scaffold has been ingeniously adapted to create potent and selective HDAC inhibitors, where the β-lactam moiety can function as part of a zinc-binding group. nih.gov
Research has led to the development of novel β-lactam derivatives that exhibit interesting isoform-selectivity, particularly towards HDAC6 and HDAC8. nih.gov The selectivity profile can be modulated by modifying the substituents on the azetidinone ring. For instance, studies on diphenyl-azetidin-2-one scaffolds have produced dual inhibitors that display nanomolar potency against human HDAC6 and HDAC8 isoforms while demonstrating significantly lower inhibitory activity towards other isoforms like HDAC1. This selectivity is crucial for developing targeted cancer therapies with reduced side effects compared to pan-HDAC inhibitors. mdpi.com
| Compound Scaffold | Target Isoform | Inhibitory Potency (IC₅₀) | Selectivity Profile |
|---|---|---|---|
| Diphenyl-azetidin-2-one with benzyl (B1604629) linker | hHDAC6 | Nanomolar range | Selective over hHDAC1 |
| Diphenyl-azetidin-2-one with benzyl linker | hHDAC8 | Nanomolar range | Selective over hHDAC1 |
| N-thiomethyl-azetidinone | HDAC8 | Micromolar range | Demonstrates prerequisite of N-thiomethyl group for activity |
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are two key serine hydrolases responsible for the degradation of endocannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govfrontiersin.org Inhibiting these enzymes can elevate endocannabinoid levels, offering therapeutic potential for pain, anxiety, and inflammatory disorders.
The azetidinone core has been successfully employed to generate inhibitors for this class of enzymes. Specifically, a series of lipophilic ester derivatives based on the (S)-4-(hydroxymethyl)-azetidin-2-one scaffold were synthesized and evaluated as inhibitors of human FAAH (hFAAH) and human MAGL (hMAGL). nih.govtandfonline.com These compounds were found to be reversible inhibitors with IC₅₀ values in the micromolar range and demonstrated notable selectivity for hFAAH over hMAGL. nih.govtandfonline.com This research highlights the utility of the 4-substituted azetidinone structure, closely related to 4-(Hydroxymethyl)-1-phenyl-2-azetidinone, in the design of novel modulators for the endocannabinoid system.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Impact of Substituent Pattern on Enzyme Inhibitory Activity
The biological activity and enzyme selectivity of 2-azetidinone derivatives are highly dependent on the nature and stereochemistry of the substituents at the N1, C3, and C4 positions of the heterocyclic ring. Structure-activity relationship (SAR) studies have provided critical insights for designing potent and selective inhibitors.
N1-Position: The substituent on the nitrogen atom significantly influences the molecule's properties. For HDAC inhibitors, modification at the N1 position can dramatically alter isoform selectivity; for example, the presence of an N-thiomethyl group was found to be a prerequisite for micromolar activity against HDAC8. nih.gov In the context of antibacterial agents, substituting the N1 position with bulky or hydrophobic aryl groups, such as the phenyl group in this compound, can enhance antimicrobial activity. mdpi.com
C3-Position: The substituent at the C3 position, and its stereochemical orientation relative to the C4 substituent, is crucial. For serine protease inhibitors, a trans relationship between substituents at C3 and C4 is often vastly superior to a cis arrangement. For instance, the trans-isomer of one elastase inhibitor was found to be 180-fold more active against cathepsin G than its cis-isomer. nih.gov
C4-Position: The C4 position is a key site for modification to control potency and selectivity. A substituent at C4 is often essential for strong inhibitory activity. mdpi.com In the design of thrombin inhibitors, polar substituents at C4 were shown to enhance selectivity for thrombin over other proteases like plasmin. The hydroxymethyl group in this compound represents such a polar group. For antibacterial β-lactams, a C4-phenyl group can increase stability against bacterial β-lactamase enzymes. mdpi.com
| Position | Substituent Effect | Target Enzyme Class | Reference Example |
|---|---|---|---|
| N1 | Bulky/hydrophobic aryl groups increase activity. | Penicillin-Binding Proteins (PBPs) | 1-phenyl group |
| N1 | Modification alters isoform selectivity. | Histone Deacetylases (HDACs) | N-thiomethyl group favors HDAC8 inhibition |
| C3 / C4 | trans-stereochemistry is superior to cis. | Serine Proteases (Elastase, Cathepsin G) | trans-4-Ethoxycarbonyl-3-ethyl-azetidin-2-one |
| C4 | Polar groups enhance selectivity. | Serine Proteases (Thrombin) | Hydroxymethyl group |
Role of Ring Strain and Electrophilicity in Bioactivity
The biological activity of β-lactam compounds, including this compound, is intrinsically linked to the inherent strain within the four-membered azetidinone ring. This strain renders the amide bond within the lactam ring highly susceptible to nucleophilic attack, a key factor in its interaction with biological targets. The carbonyl carbon of the β-lactam ring possesses a significant degree of electrophilicity, which is further enhanced by the ring strain. This electrophilic character makes it a prime target for nucleophilic residues, such as serine or cysteine, commonly found in the active sites of enzymes.
While specific quantitative studies on the ring strain and electrophilicity of this compound are not extensively documented, the general principles governing β-lactam chemistry provide a strong foundation for understanding its bioactivity. The reactivity of the β-lactam ring is a critical determinant of its biological efficacy. The substituents on the azetidinone ring can modulate this reactivity; however, the fundamental role of ring strain in activating the lactam for nucleophilic cleavage remains a central theme in its mechanism of action.
Conformational Factors Influencing Biological Interactions
Specific conformational analyses of this compound are not widely available in the literature. However, studies on analogous 1,4-diaryl-2-azetidinones provide valuable insights. The planarity of the azetidinone ring and the torsional angles between the ring and its substituents are critical parameters that dictate the molecule's topography. These conformational features determine the accessibility of the electrophilic carbonyl carbon and the presentation of other functional groups for interaction with the target. It is the precise spatial arrangement of these groups that facilitates specific binding events, leading to a biological response.
Interactions with Biological Macromolecules (e.g., Tubulin Polymerization)
A significant body of research on 1,4-diaryl-2-azetidinones, a class of compounds to which this compound belongs, has identified tubulin as a key biological target. Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The disruption of tubulin polymerization is a well-established mechanism for anticancer agents.
Studies have demonstrated that certain 1,4-diaryl-2-azetidinone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death). While direct experimental evidence for the interaction of this compound with tubulin is limited, the structural similarity to known tubulin inhibitors suggests a comparable mechanism of action. The phenyl group at the N1 position and the substituted group at the C4 position are thought to mimic the binding of natural ligands, such as colchicine, to a specific site on tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, ultimately interfering with critical cellular processes.
The table below summarizes the key structural features of this compound and their potential roles in its interaction with biological macromolecules, drawing inferences from studies on related compounds.
| Feature | Potential Role in Biological Interaction |
| β-Lactam Ring | High ring strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by residues in the active site of target proteins. |
| N1-Phenyl Group | May engage in hydrophobic or aromatic interactions within the binding pocket of the target macromolecule, contributing to binding affinity and specificity. |
| C4-Hydroxymethyl Group | The hydroxyl group can act as a hydrogen bond donor or acceptor, forming specific interactions with the target protein and influencing binding orientation and affinity. |
Applications in Organic Synthesis and Advanced Materials Chemistry
4-(Hydroxymethyl)-1-phenyl-2-azetidinone as a Chiral Building Block
This compound is a valuable chiral building block in organic chemistry. The term "chiral building block" refers to a molecule that is asymmetric and can be used to introduce a specific three-dimensional arrangement of atoms into a larger, more complex molecule. This control over stereochemistry is crucial in the synthesis of pharmaceuticals, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities.
The utility of this compound as a chiral synthon stems from its rigid β-lactam structure which allows for stereocontrolled reactions. The hydroxyl group at the C4 position can be modified or used as a handle to introduce other functional groups, while the phenyl group on the nitrogen atom influences the reactivity and stereochemical outcome of reactions. The development of novel methods for constructing appropriately substituted azetidinones with control over functional groups and stereochemistry has been a significant area of research.
Synthetic Utility in the Construction of Complex Molecules
The reactivity of the β-lactam ring, combined with the functionality of the hydroxymethyl group, makes this compound a powerful tool for synthetic chemists.
β-Lactams, including this compound, are well-established precursors for the synthesis of α- and β-amino acids. researchgate.netnih.gov These amino acids are the fundamental components of peptides and proteins and also serve as important chiral synthons themselves.
The synthesis of amino acids from β-lactams typically involves the cleavage of the strained four-membered ring. For instance, hydrolysis of the amide bond in the azetidinone ring can lead to the formation of a β-amino acid. Further chemical manipulations can then convert these β-amino acids into their α-amino acid counterparts. The stereochemistry of the starting β-lactam directly translates to the stereochemistry of the resulting amino acid, making this a valuable method for producing enantiomerically pure amino acids. nih.gov The ability to synthesize both natural and non-natural amino acids is of great interest for the development of peptidomimetics and other biologically active molecules.
The versatility of this compound extends to its use as an intermediate in the total synthesis of various natural and non-natural products. The β-lactam ring can be opened under various conditions to reveal different functional groups, which can then be elaborated into more complex structures. For example, the ring-opening of β-lactams can provide access to γ-amino alcohols, which are common structural motifs in many natural products.
The inherent chirality of this compound is again a key advantage, allowing for the asymmetric synthesis of complex target molecules. This approach has been utilized in the synthesis of alkaloids, macrolides, and other classes of biologically active compounds.
The strained β-lactam ring of this compound can undergo ring expansion or rearrangement reactions to form other important heterocyclic scaffolds. For example, under specific reaction conditions, the four-membered ring can be expanded to form five-membered pyrrolidine (B122466) rings. nih.govnih.govrsc.orgorganic-chemistry.org Pyrrolidines are a common structural feature in many pharmaceuticals and natural products.
Furthermore, intramolecular cyclization reactions involving the phenyl group on the nitrogen atom can lead to the formation of tetrahydroquinolines. researchgate.netnih.govfrontiersin.org Tetrahydroquinolines are another important class of heterocyclic compounds with a wide range of biological activities. The ability to access these diverse heterocyclic systems from a single, readily available chiral building block highlights the synthetic power of this compound.
A summary of the transformations of this compound into other heterocyclic scaffolds is presented in the table below.
| Starting Material | Reagents and Conditions | Product | Heterocyclic Scaffold |
| This compound | Base-induced cyclization | Pyrrolidin-3-ol derivative | Pyrrolidine |
| This compound | Acid-catalyzed rearrangement | Tetrahydroquinoline derivative | Tetrahydroquinoline |
Development of Chemical Probes and Pharmacological Tools
Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor. They are invaluable tools for studying biological processes and for the initial stages of drug discovery. The 2-azetidinone scaffold is a well-known pharmacophore, meaning it is a structural feature responsible for a molecule's biological activity. nih.govresearchgate.net The β-lactam ring is famously found in penicillin and other antibiotics, where it acts by inhibiting bacterial cell wall synthesis.
Derivatives of this compound can be synthesized and screened for their ability to interact with various biological targets. The hydroxymethyl group provides a convenient point for modification, allowing for the attachment of different functional groups to explore structure-activity relationships. This can lead to the development of potent and selective chemical probes for studying specific enzymes or receptors. These probes can then be used to validate new drug targets and to understand the molecular mechanisms of disease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(hydroxymethyl)-1-phenyl-2-azetidinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via β-lactam ring formation. Key steps include:
- Cycloaddition reactions : Use of ketene-imine [2+2] cycloaddition under inert conditions (e.g., nitrogen atmosphere) .
- Hydroxymethyl introduction : Post-cyclization functionalization via hydroxylation or aldehyde reduction. For example, Pd-catalyzed cross-electrophile coupling can introduce hydroxymethyl groups .
- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and stoichiometry of reagents (e.g., 1.2:1 aldehyde-to-amine ratio) to improve yields (typically 50–75%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm azetidinone ring protons (δ 3.5–4.5 ppm for CH₂ groups) and hydroxymethyl protons (δ 4.2–4.8 ppm) .
- IR : Stretching vibrations at ~1750 cm⁻¹ (C=O of β-lactam) and ~3400 cm⁻¹ (O-H of hydroxymethyl) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 208.1 (calculated for C₁₁H₁₃NO₃) .
Q. How does the hydroxymethyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Acidic conditions : Hydroxymethyl may undergo dehydration to form an α,β-unsaturated lactam. Monitor via HPLC at λ = 254 nm .
- Basic conditions : Risk of β-lactam ring opening. Stabilize with buffered solutions (pH 7–8) and low-temperature storage (−20°C) .
Advanced Research Questions
Q. How can computational methods predict the stereochemical outcomes of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and determine enantiomeric excess (e.g., R vs. S configurations) .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability of the β-lactam ring .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antibacterial vs. inactive results)?
- Methodological Answer :
- Control experiments : Verify purity via HPLC (>95%) and rule out impurities (e.g., residual palladium in Pd-catalyzed syntheses) .
- Biological assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols (CLSI guidelines) .
Q. How can metabolic pathways of this compound be tracked in in vitro models?
- Methodological Answer :
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃O-phenyl group) for LC-MS/MS metabolite profiling .
- Enzymatic assays : Incubate with liver microsomes (human or murine) and monitor hydroxylated derivatives via time-course NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
